
Clofazimine-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氯法齐明-d7 是氯法齐明的氘代形式,氯法齐明是一种利敏菲嗪类抗生素,主要用于治疗麻风病。由于存在氘原子,氘代版本氯法齐明-d7 常用于科学研究,以研究氯法齐明的药代动力学和代谢途径,通过质谱等技术可以提供更详细的见解。
准备方法
合成路线和反应条件: 氯法齐明-d7 的合成涉及将氘原子掺入氯法齐明分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。具体的合成路线可能涉及多个步骤,包括利敏菲嗪核的形成和随后的氘代。
工业生产方法: 氯法齐明-d7 的工业生产可能遵循与实验室规模合成类似的合成路线,但规模更大。这将涉及优化反应条件,以确保最终产物的产率和纯度高。高性能液相色谱 (HPLC) 等技术可用于纯化该化合物。
化学反应分析
反应类型: 氯法齐明-d7 与其非氘代对应物一样,可以进行多种化学反应,包括:
氧化: 氯法齐明可以被氧化形成活性氧物种。
还原: 它也可以发生还原反应,特别是在还原剂存在的情况下。
取代: 取代反应可能发生,特别是涉及菲嗪环。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 取代反应的条件可能涉及使用催化剂和特定溶剂以促进反应。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能导致形成各种氧化衍生物,而还原可以生成氯法齐明的还原形式。
科学研究应用
氯法齐明-d7 有多种科学研究应用,包括:
药代动力学: 用于研究氯法齐明在体内的吸收、分布、代谢和排泄。
代谢途径: 有助于识别和理解氯法齐明的代谢途径。
药物开发: 通过提供对氯法齐明在生物系统中的行为的见解,有助于新药的开发。
分析化学: 用于质谱和其他分析技术,以提供有关该化合物结构和相互作用的详细信息。
作用机制
氯法齐明-d7 与氯法齐明一样,通过与细菌 DNA 的鸟嘌呤碱基结合起作用,从而阻断 DNA 的模板功能,抑制细菌增殖 . 它还可以增加细菌磷脂酶 A2 的活性,导致溶血磷脂的释放和积累,溶血磷脂是有毒的,抑制细菌增殖 . 此外,氯法齐明由于抑制 T 淋巴细胞活性而具有抗炎特性 .
类似化合物:
利福平: 另一种用于治疗麻风病和结核病的抗生素。
氨苯砜: 常与氯法齐明联合使用治疗麻风病。
异烟肼: 一种一线抗结核药物。
氯法齐明-d7 的独特性: 氯法齐明-d7 的独特性在于其氘代性质,这使得可以进行更详细的药代动力学和代谢研究。氘原子的存在可以改变代谢稳定性,并在研究应用中提供更精确的数据。
通过了解氯法齐明-d7 的详细特性和应用,研究人员可以更好地利用这种化合物在各种科学和医学领域。
相似化合物的比较
Rifampicin: Another antibiotic used in the treatment of leprosy and tuberculosis.
Dapsone: Often used in combination with clofazimine for the treatment of leprosy.
Isoniazid: A first-line anti-tuberculosis medication.
Uniqueness of Clofazimine-d7: this compound is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic stability and provide more precise data in research applications.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.
属性
分子式 |
C27H22Cl2N4 |
|---|---|
分子量 |
480.4 g/mol |
IUPAC 名称 |
N,5-bis(4-chlorophenyl)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylimino)phenazin-2-amine |
InChI |
InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3/i1D3,2D3,17D |
InChI 键 |
WDQPAMHFFCXSNU-WFBMWZOZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
规范 SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


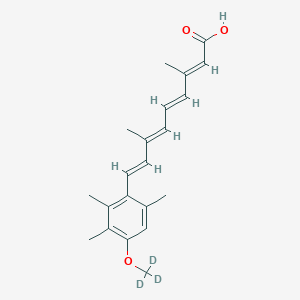

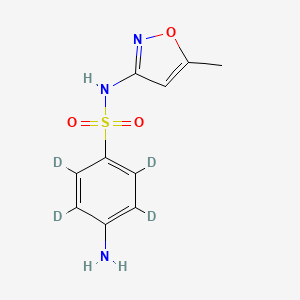

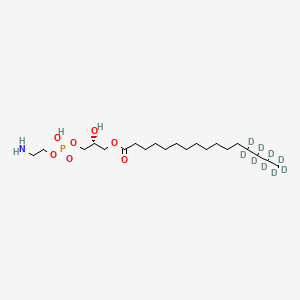

![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782682.png)
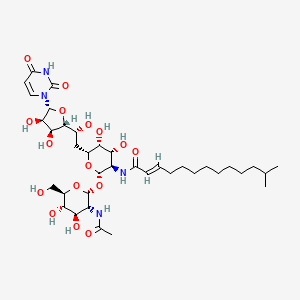
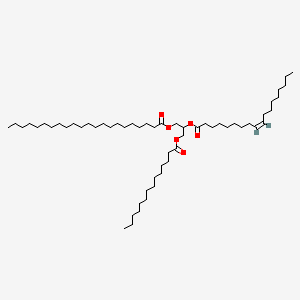
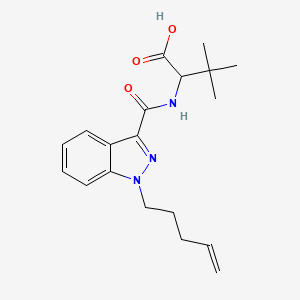

![3-Benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782707.png)
![[4-[Bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B10782722.png)
